3,3,5-Trimethylcyclohexyl butyrate
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Overview
Description
3,3,5-Trimethylcyclohexyl butyrate is an organic compound with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.328 g/mol . It is also known as butyric acid 3,3,5-trimethylcyclohexyl ester. This compound is characterized by its cyclohexane ring substituted with three methyl groups and a butyrate ester functional group. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-trimethylcyclohexyl butyrate typically involves the esterification of 3,3,5-trimethylcyclohexanol with butyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials, 3,3,5-trimethylcyclohexanol and butyric acid, are fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified .
Chemical Reactions Analysis
Types of Reactions: 3,3,5-Trimethylcyclohexyl butyrate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3,3,5-Trimethylcyclohexyl carboxylic acid.
Reduction: 3,3,5-Trimethylcyclohexanol.
Substitution: 3,3,5-Trimethylcyclohexyl amides.
Scientific Research Applications
3,3,5-Trimethylcyclohexyl butyrate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: It is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of 3,3,5-trimethylcyclohexyl butyrate involves its hydrolysis to 3,3,5-trimethylcyclohexanol and butyric acid. The ester bond is cleaved by esterases or under acidic or basic conditions. The resulting alcohol and acid can then participate in various biochemical pathways. The molecular targets and pathways involved include the activation of G-protein coupled receptors by butyric acid and the modulation of histone deacetylase activity .
Comparison with Similar Compounds
3,3,5-Trimethylcyclohexanol: The alcohol precursor to the ester.
Butyric Acid: The acid component of the ester.
Cyclohexyl Butyrate: A similar ester with a cyclohexane ring but without the methyl substitutions.
Uniqueness: 3,3,5-Trimethylcyclohexyl butyrate is unique due to the presence of three methyl groups on the cyclohexane ring, which imparts steric hindrance and affects its reactivity and physical properties. This makes it distinct from other esters like cyclohexyl butyrate, which lacks these methyl groups and thus has different chemical behavior .
Properties
CAS No. |
94200-12-1 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(3,3,5-trimethylcyclohexyl) butanoate |
InChI |
InChI=1S/C13H24O2/c1-5-6-12(14)15-11-7-10(2)8-13(3,4)9-11/h10-11H,5-9H2,1-4H3 |
InChI Key |
UIFRJGOCMUXTRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1CC(CC(C1)(C)C)C |
Origin of Product |
United States |
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